molecular formula C9H11NO2 B555820 L-Phenylalanine-15N CAS No. 29700-34-3

L-Phenylalanine-15N

Cat. No. B555820
CAS RN: 29700-34-3
M. Wt: 166.18 g/mol
InChI Key: COLNVLDHVKWLRT-YTRLMEAHSA-N
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Description

L-Phenylalanine-15N is an aromatic essential amino acid that plays a crucial role in protein synthesis and other metabolic functions . It is often used in NMR-based research studies designed to probe the structure, dynamics, and binding of biological macromolecules .


Synthesis Analysis

L-Phenylalanine can be synthesized efficiently in E. coli from inexpensive aromatic precursors . The engineered L-phenylalanine biosynthesis pathway comprises two modules: the first converts aromatic precursors and glycine into phenylpyruvate, the key precursor for L-phenylalanine . The second module catalyzes phenylpyruvate to L-phenylalanine .


Molecular Structure Analysis

The molecular formula of L-Phenylalanine-15N is C9H11NO2 . It is the 15N-labeled version of L-Phenylalanine .


Chemical Reactions Analysis

L-Phenylalanine-15N is involved in various chemical reactions. For instance, it is a α2δ subunit of voltage-dependent Ca+ channels antagonist .


Physical And Chemical Properties Analysis

L-Phenylalanine-15N has a molecular weight of 166.18 g/mol . It is a solid substance with a melting point of 270-275 °C (dec.) .

Scientific Research Applications

Biosynthesis and Metabolic Engineering

L-Phenylalanine (L-Phe) is an essential amino acid with significant applications in food and medicinal sectors. Research in metabolic engineering has led to the development of methods to enhance L-Phe biosynthesis in Escherichia coli. For example, Ding et al. (2016) established an in vitro system for direct investigation of L-Phe biosynthesis, identifying key enzymes in the shikimate pathway that affect yield when overexpressed in E. coli (Ding et al., 2016). Liu et al. (2018) further optimized L-Phe production in E. coli by system-level engineering, including inactivation of the PTS system and engineering of the transcription factor TyrR (Liu et al., 2018).

Isotope Ratio Mass Spectrometry

In isotope ratio mass spectrometry, 15N-labeled phenylalanine is used as a tracer for microbial metabolic flux analysis. Zhang et al. (2017) developed a method using HPLC coupled with elemental analysis-isotope ratio mass spectrometry (EA-IRMS) to determine the origin of 15N-labeled phenylalanine (Zhang et al., 2017).

Phenylalanine Ammonia-lyase (PAL)

L-Phenylalanine is involved in the shikimic acid pathway in plants and fungi, leading to the biosynthesis of various secondary products through phenylpropanoid metabolism. Hyun et al. (2011) discussed the role of phenylalanine ammonia-lyase (PAL) in this process (Hyun et al., 2011).

Electrochemical Sensors and Biosensors

Electrochemical sensors and biosensors are used for phenylalanine detection due to its significance in human health, particularly related to phenylketonuria. Dinu and Apetrei (2020) reviewed the design and performance of such sensors over the last decade (Dinu & Apetrei, 2020).

Chiral Fluorescent Sensors

The enantioselective recognition of D- and L-phenylalanine can be achieved using chiral fluorescent sensors. Zhang et al. (2022) synthesized an H8-BINOL chiral fluorescent sensor that exhibited high selectivity toward phenylalanine (Zhang et al., 2022).

Molecularly Imprinted Electrochemical Sensor

Ermiş et al. (2017) developed a molecularly imprinted electrochemical sensor for L-phenylalanine detection, utilizing a novel monomer and offering selective and sensitive determination of L-Phe (Ermiş et al., 2017).

Biosynthesis in Conifers

Pascual et al. (2016) discussed the biosynthesis and metabolic utilization of phenylalanine in conifer trees, emphasizing its role in connecting primary and secondary metabolism in plants (Pascual et al., 2016).

Ion-Exchange Chromatography

Wu et al. (2016) investigated the equilibrium uptake of L-phenylalanine on a strong acid-cation exchanger, providing insights into the purification process based on ion-exchange chromatography (Wu et al., 2016).

Safety And Hazards

L-Phenylalanine-15N may cause respiratory irritation, skin irritation, and eye irritation. It may also be harmful if swallowed .

Relevant Papers There are several relevant papers on L-Phenylalanine-15N. For instance, a paper titled “High‐precision measurement of phenylalanine δ15N values for environmental samples: A new approach coupling high‐pressure liquid chromatography purification and elemental analyzer isotope ratio mass spectrometry” discusses the use of L-Phenylalanine-15N in tracing nitrogen source and transformation in biogeochemical cycles .

properties

IUPAC Name

(2S)-2-(15N)azanyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLNVLDHVKWLRT-YTRLMEAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10435586
Record name L-Phenylalanine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Phenylalanine-15N

CAS RN

29700-34-3
Record name L-Phenylalanine-15N
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29700-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Phenylalanine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10435586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
A Barkleit, H Foerstendorf, K Heim, S Sachs… - Applied …, 2008 - opg.optica.org
Uranyl complexes with phenylalanine and the analogous ligand phenylpropionate were investigated in aqueous solution by attenuated total reflection (ATR) Fourier transform infrared (…
Number of citations: 21 opg.optica.org
H Suzuki, H Koyama, Y Nishina, K Sato… - The Journal of …, 1991 - academic.oup.com
Resonance Raman (RR) spectra of purple intermediates of L-phenylalanine oxidase (PAO) with non-labeled and isotopically labeled phenylalanines as substrates, ie, [1– 13 C], [2– 13 …
Number of citations: 17 academic.oup.com
A Strauss, F Bitsch, B Cutting, G Fendrich… - Journal of biomolecular …, 2003 - Springer
Culture conditions for successful amino–acid-type selective isotope labeling of proteins expressed in Baculovirus-infected insect cells are described. The method was applied to the …
Number of citations: 92 link.springer.com
GAM ten Have, MPKJ Engelen… - … balance studies in … - cris.maastrichtuniversity.nl
Maintenance of gut integrity has long been recognized as crucial for survival in sepsis but alterations in protein metabolism have not previously been documented. Therefore in the …
Number of citations: 2 cris.maastrichtuniversity.nl
GW Becker - Briefings in Functional Genomics and Proteomics, 2008 - academic.oup.com
Straightforward methods for the introduction of stable isotopes into proteins with subsequent isolation and purification of the proteins will greatly aid the field of quantitative proteomics. …
Number of citations: 61 academic.oup.com
K Vignale, ES Greene, JV Caldas… - The Journal of …, 2015 - academic.oup.com
… Muscle protein FSR was determined by the l-phenylalanine-15N flooding dose technique (B). Data are means ± SEMs, n = 10. Means without a common letter differ, P < 0.05. …
Number of citations: 76 academic.oup.com
F Al-Muhaysh - 2021 - search.proquest.com
Metabolomics is a large scale study of all metabolites which are small molecules that are contained within cells, biofluid, tissues and organisms (1). Much progress in metabolomics has …
Number of citations: 2 search.proquest.com
X Li - 2022 - search.proquest.com
Chemical building blocks and models can serve as useful tools and surrogates for mimicking peptides in a biological system. In the following chapters of my thesis, I introduce two …
Number of citations: 2 search.proquest.com
K Vignale, ES Greene, JV Caldas, JA England… - academia.edu
… Muscle protein FSR was determined by the L-phenylalanine-15N flooding dose technique (B). Data are means 6 SEMs, n = 10. Means without a common letter differ, P , 0.05. …
Number of citations: 3 www.academia.edu
D Jenke, JM Beusen, P Verlinde, J Baeten… - usp.org
Leachables present in packaged drug products or released from medical devices can adversely affect patient health and safety. Thus, packaged drug products are screened for unspeci …
Number of citations: 0 www.usp.org

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